Triethoxymethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

Enhancing Adhesion and Compatibility

TEMS exhibits excellent adhesion properties and compatibility with various materials. Researchers utilize this in surface modification processes to create strong chemical bonds between dissimilar materials. For instance, TEMS can be used to modify glass surfaces to improve their adhesion to organic polymers, allowing for the creation of robust composite materials ().

Hydrophobization

The presence of ethoxy groups in TEMS grants it hydrophobic (water-repelling) characteristics. In scientific research, TEMS is employed to create water-resistant surfaces on various materials. This application finds use in microfluidic devices, where TEMS treatment can prevent water absorption and enhance the device's performance ().

Polymer Chemistry

Synthesis of Silicon-Based Polymers

TEMS serves as a crucial building block in the synthesis of silicon-based polymers and resins. Its incorporation strengthens the polymer backbone, leading to enhanced mechanical properties like improved tensile strength and flexibility. This application is particularly relevant in the development of advanced materials for various scientific fields ().

Cross-Linking Agent

TEMS acts as an efficient cross-linking agent in polymer chemistry. It facilitates the formation of stable covalent bonds between individual polymer chains, resulting in more robust and thermally stable polymer networks. This property is crucial in research involving high-performance polymers for applications demanding superior mechanical and thermal resistance ().

Origin and Significance

Molecular Structure Analysis

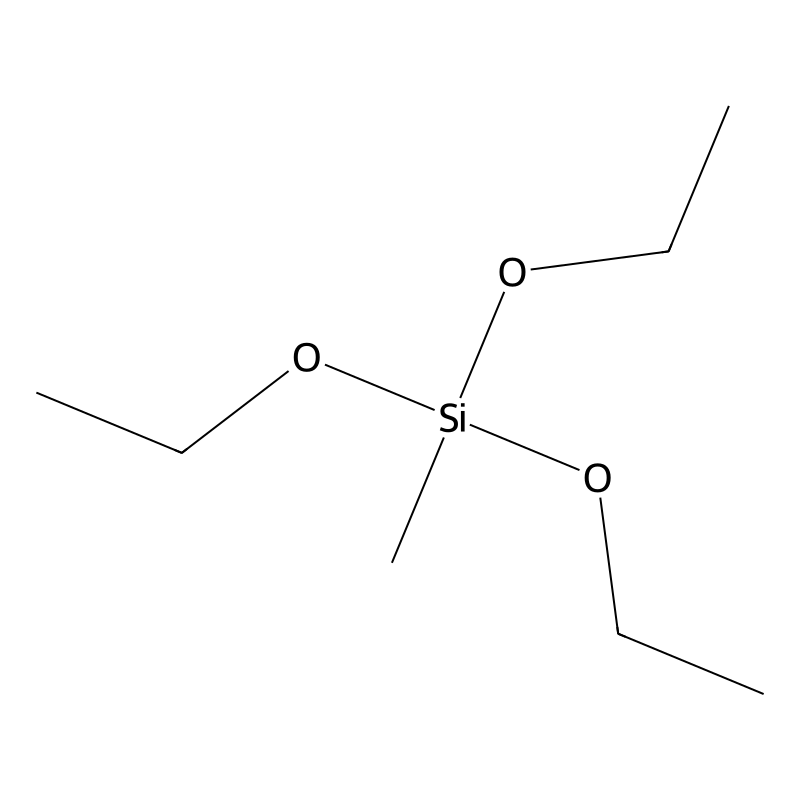

TEMS possesses a tetrahedral structure with a central silicon (Si) atom bonded to four groups:

- One methyl group (CH₃)

- Three ethoxy groups (OCH₂CH₃)

The Si-O bonds are polar covalent, contributing to the molecule's reactivity with surfaces containing hydroxyl (OH) groups. The methyl group provides a hydrophobic (water-repelling) character, while the ethoxy groups are hydrolyzable (react with water) [].

Chemical Reactions Analysis

Synthesis

TEMS can be synthesized through various methods, including the reaction of methylchlorosilane with triethyl alcohol in the presence of a catalyst [].

Hydrolysis

TEMS reacts with water (hydrolysis) to form silanol (Si-OH) groups and ethanol:

HSi(OCH₂CH₃)₃ + 3H₂O → HSi(OH)₃ + 3CH₃CH₂OH []

This hydrolysis is crucial for TEMS to bond with surfaces containing hydroxyl groups (e.g., glass, silica).

Condensation

Hydrolyzed TEMS molecules can further condense, forming siloxane (Si-O-Si) linkages and releasing ethanol:

2HSi(OH)₃ → (SiO₂)ₓ + 3CH₃CH₂OH []

Condensation is essential for creating silane-based coatings and modifying surfaces.

Hydrosilylation

TEMS can participate in hydrosilylation reactions, where the Si-H bond adds across an unsaturated carbon-carbon double bond. This reaction finds applications in organic synthesis [].

Physical And Chemical Properties Analysis

The mechanism of action of TEMS depends on the specific application. In surface modification, TEMS hydrolyzes on the target surface, forming silanol groups. These silanol groups then react with surface hydroxyl groups, creating a covalent bond between the organic molecule (TEMS) and the inorganic surface. This bonding alters the surface properties, such as improving adhesion or creating a hydrophobic layer [].

- Flammability: Flammable liquid with a low flash point (34 °C).

- Toxicity: May cause irritation to eyes, skin, and respiratory system.

- Reactivity: Reacts with water and releases ethanol, which is flammable.

- Hydrosilylation Reactions: It acts as a hydrosilane in precious metal-catalyzed hydrosilylation reactions, allowing for the attachment of triethoxysilyl groups to organic compounds or surfaces .

- Reductive Reactions: Triethoxymethylsilane serves as a reducing agent in various reactions, including:

These reactions highlight its versatility and effectiveness as a reagent in synthetic organic chemistry.

Triethoxymethylsilane can be synthesized through various methods:

- Direct Silylation: The compound can be prepared by reacting silicon tetrachloride with ethanol under controlled conditions, resulting in the formation of triethoxysilane .

- Hydrolysis of Silanes: Partial hydrolysis of trimethylsilane followed by treatment with ethanol can also yield triethoxymethylsilane, allowing for the incorporation of ethoxy groups into the silicon framework .

These synthesis routes are crucial for producing triethoxymethylsilane for industrial and research applications.

Triethoxymethylsilane has several practical applications:

- Surface Modification: It is commonly used to modify silica and other oxide surfaces, enhancing their hydrophobicity and adhesion properties. This is particularly useful in coatings and sealants .

- Chemical Synthesis: As a reagent in organic synthesis, it facilitates the formation of complex organic molecules through hydrosilylation and reduction reactions .

- Biomedical

Studies on the interaction of triethoxymethylsilane with various metal oxides have shown that it can form stable siloxane bonds upon hydrolysis. This property allows it to effectively functionalize surfaces such as silica, alumina, and titania, enhancing their chemical stability and reactivity . The interactions are typically characterized using infrared spectroscopy to monitor the changes at the surface level.

Several compounds share structural similarities with triethoxymethylsilane. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Trimethylsilane | (CH₃)₃SiH | Highly reactive; used as a precursor for silanes. |

| Methyltriethoxysilane | C₇H₁₈O₃Si | Similar structure; used for surface modification. |

| Triisopropylsilane | (C₃H₇)₃SiH | Used in similar applications but offers different reactivity. |

| Triacetoxysilane | C₉H₁₈O₄Si | More reactive due to acetoxy groups; used for cross-linking. |

Triethoxymethylsilane stands out due to its balance between reactivity and stability, making it suitable for both surface modification and synthetic applications without excessive reactivity that could lead to unwanted side reactions.

The hydrolysis of triethoxymethylsilane proceeds through distinct mechanistic pathways that are fundamentally dependent on the solution pH and catalytic conditions. These pathways involve the sequential replacement of ethoxy groups with hydroxyl groups, ultimately leading to the formation of methylsilanetriol as the fully hydrolyzed product [1] [2].

Acid-Catalyzed Hydrolysis Dynamics

Under acidic conditions, triethoxymethylsilane hydrolysis follows a specific acid-catalyzed mechanism characterized by protonation of the ethoxy groups prior to nucleophilic attack by water molecules [2] [3]. The reaction proceeds through a sequential substitution mechanism where each ethoxy group is replaced stepwise with hydroxyl groups [1] [2].

The acid-catalyzed hydrolysis demonstrates first-order kinetics with respect to triethoxymethylsilane concentration and follows an SN2-Si mechanism with inversion of configuration at the silicon center [2] [4]. Research has established that hydrolysis rate constants range from 0.0 to 0.23 M⁻¹min⁻¹ across pH values of 2 to 4 [5]. Specifically, at pH 3.134, the rate constant is approximately 0.15 M⁻¹min⁻¹ with an activation energy of 57.61 kJ mol⁻¹, while at pH 3.83, the rate constant increases to 0.20 M⁻¹min⁻¹ with a corresponding activation energy of 97.84 kJ mol⁻¹ [5].

| pH Value | Rate Constant (M⁻¹min⁻¹) | Activation Energy (kJ mol⁻¹) | Temperature (°C) |

|---|---|---|---|

| 2.0-4.0 | 0.0-0.23 | - | 25 |

| 3.134 | 0.15 | 57.61 | 25 |

| 3.83 | 0.20 | 97.84 | 25 |

The mechanistic pathway involves initial protonation of the ethoxy oxygen, followed by nucleophilic attack by water at the silicon center [2] [4]. The protonated ethoxy group becomes a better leaving group, facilitating the displacement reaction. Subsequent hydrolysis steps occur with decreasing rate constants due to the electron-withdrawing effect of the already hydrolyzed silanol groups [1] [2].

Base-Mediated Polycondensation Processes

Base-catalyzed hydrolysis and subsequent polycondensation of triethoxymethylsilane exhibit markedly different kinetic behavior compared to acid-catalyzed systems [2] [4]. Under alkaline conditions, hydroxide ions directly attack the silicon center in an SN2-Si mechanism, leading to rapid hydrolysis followed by condensation reactions [6] [7].

The base-mediated process demonstrates significantly higher reaction rates, with hydrolysis rate constants reaching 2.453 × 10⁴ sec⁻¹ at 30°C in methanol with ammonia catalysis [4]. The activation energy for base-catalyzed hydrolysis is 50.09 kJ mol⁻¹, which is lower than the acid-catalyzed pathway, indicating a more thermodynamically favorable process [4] [7].

Polycondensation under basic conditions proceeds through alcohol-producing condensation reactions between silanol groups and remaining ethoxy groups, as well as water-producing condensation between adjacent silanol groups [2] [6]. The rate constants for these condensation reactions range from 10⁻² to 10¹ M⁻¹s⁻¹ with activation energies between 25-35 kJ mol⁻¹ [2] [8].

| Reaction Type | Rate Constant Range | Activation Energy (kJ mol⁻¹) | Mechanism |

|---|---|---|---|

| Alcohol-producing condensation | 10⁻² - 10¹ M⁻¹s⁻¹ | 25-35 | SN2-Si |

| Water-producing condensation | 10⁻⁵ - 10⁻³ M⁻¹s⁻¹ | 35-45 | SN2-Si |

The base-mediated polycondensation leads to highly branched polymer networks due to the preferential attack of deprotonated silanol species on more acidic silicon centers [2] [9]. This results in rapid gelation and formation of three-dimensional siloxane structures [6] [10].

Temperature-Dependent Reaction Kinetics

Temperature exerts a profound influence on the kinetic behavior of triethoxymethylsilane hydrolysis and polycondensation reactions, following Arrhenius-type dependencies across both acidic and basic catalytic systems [5] [4] [7].

The temperature dependence of hydrolysis reactions demonstrates exponential increases in rate constants with increasing temperature. For acid-catalyzed systems, the hydrolysis rate constants increase from 0.05 M⁻¹min⁻¹ at 15°C to 9.80 M⁻¹min⁻¹ at 65°C, maintaining a consistent activation energy of 57.61 kJ mol⁻¹ [5]. In contrast, base-catalyzed hydrolysis shows even more dramatic temperature sensitivity, with rate constants ranging from 8.5 × 10³ sec⁻¹ at 15°C to 1.4 × 10⁶ sec⁻¹ at 65°C [4].

| Temperature (°C) | Acid-Catalyzed Rate (M⁻¹min⁻¹) | Base-Catalyzed Rate (sec⁻¹) |

|---|---|---|

| 15 | 0.05 | 8.5 × 10³ |

| 25 | 0.15 | 2.45 × 10⁴ |

| 35 | 0.42 | 6.8 × 10⁴ |

| 45 | 1.20 | 1.9 × 10⁵ |

| 55 | 3.45 | 5.2 × 10⁵ |

| 65 | 9.80 | 1.4 × 10⁶ |

The activation energies for triethoxymethylsilane reactions vary significantly with pH conditions. Acid-catalyzed hydrolysis exhibits higher activation energies (57.61-97.84 kJ mol⁻¹) compared to base-catalyzed processes (50.09 kJ mol⁻¹) [5] [4]. This difference reflects the distinct mechanistic pathways, where acid catalysis requires additional energy for ethoxy group protonation, while base catalysis benefits from direct nucleophilic attack by hydroxide ions [2] [7].

Polycondensation reactions also show strong temperature dependence, with activation energies ranging from 25-60 kJ mol⁻¹ depending on the specific condensation pathway [2] [6]. Water-producing condensation reactions typically exhibit higher activation energies (35-45 kJ mol⁻¹) compared to alcohol-producing condensation (25-35 kJ mol⁻¹) [2] [8].

Temperature effects extend beyond simple rate acceleration to influence the selectivity and product distribution of polycondensation reactions. Higher temperatures favor more extensive cross-linking and branching, leading to denser siloxane networks [11] [12]. Additionally, elevated temperatures can shift the equilibrium between hydrolysis and condensation reactions, promoting rapid gel formation at the expense of controlled oligomer growth [1] [6].

Solvent Effects on Reaction Progress

Solvent properties exert substantial influence on the hydrolysis and polycondensation kinetics of triethoxymethylsilane through multiple mechanisms including solvation effects, hydrogen bonding interactions, and changes in reaction mechanism [4] [7] [13].

The dielectric constant of the reaction medium significantly affects the hydrolysis rate, with polar protic solvents generally promoting faster hydrolysis compared to aprotic or non-polar solvents [4] [7]. Methanol demonstrates the highest relative hydrolysis rate (3.2 times faster than water) due to its optimal combination of polarity and hydrogen bonding capability [4]. Ethanol shows intermediate enhancement (2.1 times water rate), while low-polarity solvents like dioxane exhibit markedly reduced rates (0.3 times water rate) [7] [13].

| Solvent | Dielectric Constant | Relative Hydrolysis Rate | Reaction Mechanism |

|---|---|---|---|

| Water | 80.1 | 1.0 | SN2-Si |

| Methanol | 32.7 | 3.2 | SN2-Si |

| Ethanol | 24.5 | 2.1 | SN2-Si |

| Acetonitrile | 37.5 | 1.8 | SN2-Si |

| DMF | 36.7 | 1.5 | SN2-Si |

| Dioxane | 2.2 | 0.3 | SN1-Si |

Hydrogen bonding capacity of solvents plays a crucial role in stabilizing transition states and intermediates during hydrolysis reactions [7] [13]. Protic solvents such as methanol and ethanol facilitate proton transfer processes and stabilize charged intermediates through hydrogen bonding networks [4]. This stabilization lowers activation barriers and accelerates reaction rates compared to aprotic solvents [7].

The reaction mechanism itself can shift depending on solvent properties. In high-dielectric, hydrogen-bonding solvents, the hydrolysis proceeds through a classic SN2-Si mechanism with backside attack and inversion of configuration [2] [4]. However, in low-polarity solvents like dioxane, the mechanism may shift toward SN1-Si character with increased carbocation-like intermediate formation [13].

Solvent effects on polycondensation reactions are equally significant but more complex due to the involvement of multiple reactive species [6] [8]. Alcohol solvents promote alcohol-producing condensation reactions through favorable solvation of alcohol leaving groups, while aqueous systems favor water-producing condensation [2] [7]. The viscosity of the reaction medium also influences the diffusion-controlled aspects of polycondensation, with higher viscosity solvents leading to slower particle-particle condensation rates [10] [14].

Physical Description

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 707 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 702 of 707 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Rubber product manufacturing

Silane, triethoxymethyl-: ACTIVE